3-Fluoro-2-methanesulfonylaniline

Description

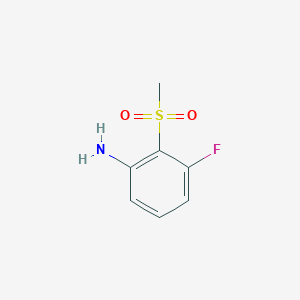

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTRFRLWJRSYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499020-26-6 | |

| Record name | 3-fluoro-2-methanesulfonylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 2 Methanesulfonylaniline and Its Derivatives

Strategic Approaches to Constructing the 3-Fluoro-2-methanesulfonylaniline Scaffold

The assembly of the this compound core relies on the sequential and controlled introduction of its defining functional groups: the fluorine atom, the methanesulfonyl group, and the amino group. The order and method of these introductions are critical to achieving the desired substitution pattern and avoiding unwanted side reactions.

Introduction of Fluorine onto Aniline (B41778) and Related Precursors

The incorporation of a fluorine atom onto an aniline or a precursor molecule is a fundamental step in the synthesis of this compound. This can be achieved through various methods, including electrophilic aromatic substitution using specialized fluorinating agents. nih.gov Alternatively, a more common strategy involves starting with a pre-fluorinated building block. For instance, commercially available 1-fluoro-2-nitrobenzene (B31998) can serve as a versatile starting material. nih.gov This approach circumvents the often harsh conditions and selectivity issues associated with direct fluorination of complex aniline derivatives. The synthesis of related fluoroaniline (B8554772) compounds, such as 3-fluoroaniline (B1664137) itself, can be accomplished through methods like the Schiemann reaction starting from m-chloroaniline, followed by an amination reaction.

Installation of the Methanesulfonyl Group on Aromatic Systems

The methanesulfonyl group (-SO₂CH₃) is a key functional moiety in the target molecule. A common and effective method for its installation onto an aromatic ring is through the oxidation of a corresponding methylthio (-SCH₃) group. researchgate.netthieme-connect.com This two-step approach involves the initial introduction of the methylthio group, which can then be oxidized to the desired sulfone.

The oxidation of sulfides to sulfones is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (B1194676) (Oxone®) being among the most common. nih.govorganic-chemistry.org The choice of oxidant and reaction conditions can be crucial to prevent over-oxidation or side reactions, particularly in the presence of other sensitive functional groups like an amine. nih.gov While direct sulfonylation of an aromatic ring is another possibility, the oxidation of a methylthio precursor often offers a milder and more controlled route to the desired methanesulfonyl compound. thieme-connect.com

Selective Functionalization of Substituted Aniline Intermediates

The synthesis of this compound often proceeds through substituted aniline intermediates that require further functionalization. The reactivity and directing effects of the substituents already present on the aniline ring play a crucial role in the outcome of subsequent reactions. For example, the amino group in aniline is strongly activating and ortho-, para-directing in electrophilic aromatic substitution reactions. This high reactivity can sometimes be problematic, leading to multiple substitutions or unwanted side reactions.

To manage this, protecting groups are often employed. nih.gov The amino group can be temporarily converted into a less reactive amide, such as an acetanilide, which still directs ortho- and para-, but with attenuated reactivity. After the desired transformations are complete, the protecting group can be removed to regenerate the free amine. This strategy allows for greater control over the synthetic sequence.

Classical and Contemporary Synthesis Routes

The synthesis of this compound can be approached through various routes, ranging from multi-step sequences starting from simple precursors to pathways involving strategic nitration and reduction steps.

Multistep Synthesis from Readily Available Starting Materials

A plausible and frequently utilized strategy for the synthesis of this compound involves a multi-step sequence starting from readily available materials. A key intermediate in this approach is 3-fluoro-2-(methylthio)aniline (B1278374). nih.gov The synthesis of this intermediate can be accomplished by first introducing the methylthio group onto a suitable fluorinated aromatic precursor, followed by the formation of the aniline functionality.

Once 3-fluoro-2-(methylthio)aniline is obtained, the final step is the oxidation of the methylthio group to the methanesulfonyl group. This transformation, as previously discussed, can be achieved using common oxidizing agents like m-CPBA or Oxone®. nih.govorganic-chemistry.org This multi-step approach offers a modular and controllable pathway to the target molecule.

A related synthetic method has been reported for a similar compound, 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, which starts from 4-bromo-2-fluorobenzotrifluoride. This synthesis involves a sequence of reactions including the introduction of a methyl group and the formation of the aniline from a carbamate (B1207046) precursor, highlighting the modular nature of these synthetic strategies. researchgate.net

Nitration and Subsequent Reduction Pathways for Amino Group Formation

An alternative and powerful strategy for the formation of the amino group in the target molecule involves the nitration of a suitable precursor followed by the reduction of the nitro group. google.com This approach is particularly useful when starting with a fluorinated aromatic compound that does not already contain an amino group.

For instance, a synthetic route could commence with a fluorinated compound bearing a methylthio or methanesulfonyl group. This precursor would then be subjected to nitration to introduce a nitro group at the desired position on the aromatic ring. The directing effects of the existing substituents would guide the position of the incoming nitro group.

Following nitration, the nitro group is then reduced to an amine. A variety of reducing agents can be employed for this transformation, with common methods including the use of metals in acidic media (e.g., iron in hydrochloric acid) or catalytic hydrogenation. google.comnih.gov For example, the reduction of 1-fluoro-2-bromo-3-nitrobenzene to 1-fluoro-2-bromo-3-aminobenzene has been achieved in high yield using Raney nickel as a catalyst under hydrogen pressure. nih.gov This nitration-reduction sequence provides a reliable method for introducing the amino group at a late stage in the synthesis.

Sulfonylation Reactions Utilizing Methylsulfonyl Chloride

The introduction of the methylsulfonyl group onto an aniline backbone is a critical step in forming sulfonylaniline compounds. The reaction of an aniline derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, is a well-established method for forming sulfonamides. researchgate.net This reaction typically proceeds via a bimolecular nucleophilic displacement mechanism, where the nitrogen atom of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net

The rate and efficiency of this sulfonylation are significantly influenced by the solvent system. Studies on the reaction between benzenesulfonyl chloride and aniline have shown that reaction rates vary across different solvents, with the order being water > methanol (B129727) > propan-2-ol > ethyl acetate (B1210297). researchgate.net The polarity and hydrogen-bonding capability of the solvent play a crucial role. For instance, in methanol-water mixtures, the reaction rate increases with a higher water content. researchgate.net Substituents on both the aniline and the sulfonyl chloride also impact reactivity, with correlations often described by Hammett and Brønsted equations. researchgate.net

While direct sulfonylation with methylsulfonyl chloride is a primary method, alternative modern approaches have been developed. These include visible-light-mediated photoredox catalysis, which can achieve the sulfonylation of anilines using sulfinate salts or sulfonyl fluorides as the source of the sulfonyl group. rsc.orgnih.govnih.gov These methods offer mild reaction conditions and can be useful for late-stage functionalization. rsc.orgnih.gov

Table 1: Solvent Effects on the Sulfonylation of Aniline This table is illustrative, based on findings for benzenesulfonyl chloride reactions with aniline. researchgate.net

| Solvent | Relative Reaction Rate |

| Water | Highest |

| Methanol | High |

| Propan-2-ol | Moderate |

| Ethyl Acetate | Lowest |

| Methanol-Ethyl Acetate Mix | Decreases with more ethyl acetate |

| Methanol-Water Mix | Increases with more water |

Fluorination Techniques for Aromatic Rings

The introduction of a fluorine atom onto an aromatic ring is a fundamental transformation in the synthesis of compounds like this compound. Several methods exist for aromatic fluorination, each with specific applications and mechanisms. numberanalytics.com

Electrophilic Fluorination: This approach utilizes reagents that act as an electrophilic fluorine source ("F+"). Common reagents include Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). numberanalytics.comrsc.org These reagents are often safer and easier to handle than traditional agents like molecular fluorine (F₂). rsc.org The reactions can be catalyzed by Lewis acids, such as ZrCl₄, to facilitate the fluorination of arenes at room temperature. rsc.org

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method, particularly for aromatic rings that are "activated" by electron-withdrawing groups, such as a nitro group. google.com In a typical SNAr reaction, a leaving group (e.g., chlorine) is displaced by a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comgoogle.com This "halex" (halogen exchange) reaction is an industrially viable route for producing fluoroanilines. For example, 2,4-difluoroaniline (B146603) can be synthesized from 2,4-dichloronitrobenzene (B57281) through a halex reaction followed by the reduction of the nitro group. google.com

Transition Metal-Catalyzed Fluorination: These methods have become increasingly important for their mild conditions and broad substrate scope. numberanalytics.com Catalysts based on palladium or copper can facilitate the fluorination of aryl halides, triflates, stannanes, or boronic acids. numberanalytics.comorganic-chemistry.org For instance, copper-catalyzed fluorination can be achieved using KF with diaryliodonium salts or N-fluoro-2,4,6-trimethylpyridinium triflate (NFTPT) with aryl stannanes. organic-chemistry.org

Table 2: Comparison of Aromatic Fluorination Methods

| Method | Fluorine Source | Typical Substrate | Key Features |

| Electrophilic | Selectfluor, NFSI numberanalytics.comrsc.org | Electron-rich aromatics | Direct C-H fluorination, often requires a catalyst. rsc.org |

| Nucleophilic (SNAr) | KF, CsF numberanalytics.comgoogle.com | Electron-poor aromatics with a leaving group | Industrially common, requires activating groups. google.com |

| Metal-Catalyzed | KF, NFTPT numberanalytics.comorganic-chemistry.org | Aryl halides, boronic acids, stannanes | Mild conditions, high functional group tolerance. organic-chemistry.org |

Synthesis of Advanced Derivatives and Analogs of this compound

Modifying the core structure of this compound allows for the creation of a diverse range of analogs with potentially new properties and applications. numberanalytics.comgoogle.com These modifications can be targeted at the aromatic ring, the amino group, or the sulfonyl moiety.

Altering the substitution pattern of the benzene (B151609) ring requires strategic synthetic planning. Standard electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, can be employed. The outcome of these reactions is directed by the existing substituents: the amino group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director, and the methanesulfonyl group is a deactivating meta-director. The interplay of these directing effects will determine the position of new substituents.

Multi-step synthetic sequences are often necessary to achieve specific substitution patterns that are not accessible through direct substitution. google.com This can involve installing functional groups that are later transformed. For example, a synthetic route to 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride involves starting with 4-bromo-2-fluorobenzotrifluoride, introducing a methyl group via lithiation and reaction with methyl iodide, and then installing the amino group via a palladium-catalyzed reaction with tert-butyl carbamate followed by deprotection. google.com

The primary amino group of this compound is a versatile handle for a wide array of chemical transformations.

Acylation and Sulfonylation: The amine can readily react with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to form sulfonamides. The synthesis of novel sulfonamides and carbamates from the related compound 3-fluoro-4-morpholinoaniline (B119058) demonstrates this approach, where the amine is reacted with various sulfonyl chlorides. researchgate.net

Alkylation: The nitrogen can be alkylated to form secondary or tertiary amines using alkyl halides or other alkylating agents.

Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate. The diazonium group can be replaced by a wide variety of substituents (e.g., -H, -OH, -CN, halogens) through Sandmeyer or related reactions, providing another route to modify the aromatic core.

Heterocycle Formation: The amino group can serve as a key component in the construction of heterocyclic rings fused to the benzene core. For instance, 3-fluoro-2-methylaniline (B146951) has been used in the synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline. chemicalbook.com

The methanesulfonyl group (-SO₂CH₃) is generally characterized by its high chemical stability and electron-withdrawing nature. Transformations of this group are less common than modifications to the amino group or aromatic ring but are nonetheless possible.

Reduction: The sulfone can be reduced, although this typically requires strong reducing agents and harsh conditions.

Modification of the Methyl Group: While the C-H bonds of the methyl group are relatively inert, they can potentially be functionalized under specific conditions, such as through free-radical halogenation or metallation with a very strong base, though this is synthetically challenging.

Displacement: In certain aromatic systems, a sulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is highly activated by other electron-withdrawing groups.

The primary role of the sulfonyl moiety in many synthetic schemes is often as a stable, non-reactive, electron-withdrawing director, which influences the properties and reactivity of the rest of the molecule.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency.

One key area of focus is the development of safer and more efficient synthetic reactions. For example, the synthesis of sulfonyl fluorides, which can be precursors to sulfones, traditionally required highly toxic and difficult-to-handle reagents like SO₂F₂ gas. eurekalert.org Recent innovations have established a green synthetic process that converts readily available thiols or disulfides into sulfonyl fluorides using a combination of SHC5® (a chlorinating agent) and potassium fluoride (KF). eurekalert.org This method is notable for producing only non-toxic salts like NaCl and KCl as byproducts, having a minimal environmental footprint, and being scalable and cost-effective. eurekalert.org

Catalysis: Employing catalytic methods instead of stoichiometric reagents improves atom economy and reduces waste. Examples include the use of transition metal catalysts for fluorination numberanalytics.com and photoredox catalysts for sulfonylation, nih.gov which allow reactions to proceed under mild conditions. Catalytic reduction (e.g., using H₂ gas and a metal catalyst) is a greener alternative to stoichiometric reducing agents like iron or zinc for converting nitro groups to anilines. google.com

Solvent Choice: The selection of solvents has a major impact on the environmental profile of a process. Research into reaction kinetics in different media, such as the study of sulfonylation in water-alcohol mixtures, can lead to the replacement of hazardous organic solvents with more benign alternatives. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. This involves favoring addition reactions over substitution or elimination reactions where possible and avoiding the use of protecting groups, which add steps and generate waste.

Atom Economy and Reaction Efficiency Considerations

The principles of atom economy and reaction efficiency are central to the development of sustainable and cost-effective synthetic routes for complex molecules like this compound. While a specific, high-yielding, and atom-economical synthesis for this exact molecule is not widely published, an analysis of potential synthetic pathways allows for a discussion of these critical factors.

Table 1: Potential Synthetic Steps and Efficiency Considerations

| Step | Transformation | Reagents & Byproducts | Atom Economy & Efficiency Considerations |

| 1 | Introduction of the methylthio group | e.g., Dimethyl disulfide (DMDS) | This step can be relatively atom-economical if it proceeds via a substitution reaction where the leaving group is small. However, the use of protecting groups on the aniline may be necessary, which would lower the overall atom economy. |

| 2 | Oxidation of the sulfide (B99878) to the sulfone | e.g., Hydrogen peroxide, m-CPBA | The use of hydrogen peroxide as an oxidant is highly atom-economical as the only byproduct is water. Other reagents like m-chloroperoxybenzoic acid (m-CPBA) are less atom-economical due to the generation of a stoichiometric amount of m-chlorobenzoic acid as a byproduct. The reaction yield and selectivity (avoiding over-oxidation to the sulfonic acid) are key efficiency factors. |

| 3 | Formation of the aniline | e.g., Reduction of a nitro group | Catalytic hydrogenation is a highly atom-economical method for the reduction of a nitro group to an amine, with molecular hydrogen as the reagent and water as the byproduct. The efficiency is often high, with excellent yields and clean conversions. |

Solvent Selection and Catalytic Approaches

The choice of solvents and the use of catalysts are pivotal in directing the outcome and improving the environmental footprint of the synthesis of this compound and its derivatives.

Solvent Selection:

The selection of solvents is dictated by the specific requirements of each reaction step, including reactant solubility, reaction temperature, and compatibility with the reagents used. In the synthesis of related fluorinated anilines, a range of solvents has been employed. For instance, in the synthesis of a 3-fluoro-2-methyl-4-trifluoromethylaniline derivative, dioxane has been used as a solvent for a palladium-catalyzed amination reaction. google.com Methanol and ethyl acetate are also common solvents for subsequent steps. google.com For the oxidation of sulfides to sulfones, polar solvents such as methanol, ethanol, or acetic acid are often utilized to ensure the solubility of the reactants and reagents. The broader trend in modern organic synthesis is to move towards greener solvents with lower toxicity and environmental impact, such as water, ethanol, or supercritical fluids, where feasible.

Catalytic Approaches:

Catalysis is fundamental to achieving efficient and selective synthesis. In the context of synthesizing this compound, several types of catalytic approaches are relevant:

Palladium-catalyzed cross-coupling reactions: These are powerful methods for forming carbon-nitrogen bonds to create the aniline moiety. For example, a Buchwald-Hartwig amination could be envisioned to install the amino group onto a suitably functionalized aromatic precursor. A patent for a related compound describes the use of a tris(dibenzylideneacetone)dipalladium(0) (B46781) catalyst with a specific phosphine (B1218219) ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) for such a transformation. google.com

Catalytic reduction: As mentioned, the reduction of a nitro group to an aniline is a key transformation that is often achieved with high efficiency using catalytic hydrogenation. Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.

Acid/Base Catalysis: Many of the reactions in a potential synthetic sequence may be facilitated by acid or base catalysis. For instance, the nucleophilic aromatic substitution to introduce the methylthio group might be accelerated by a base.

The development of novel catalytic systems that can operate under milder conditions, in greener solvents, and with higher turnover numbers is an active area of research that could significantly benefit the synthesis of complex molecules like this compound.

Chemical Reactivity and Transformation Pathways of 3 Fluoro 2 Methanesulfonylaniline

Electrophilic Aromatic Substitution Reactions on the 3-Fluoro-2-methanesulfonylaniline Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring.

The directing effects of the substituents on the this compound ring are a result of the combination of inductive and resonance effects.

Amino Group (-NH₂): Located at position 1, the amino group is a powerful activating group and an ortho, para-director due to its strong +M (mesomeric) or resonance effect, which donates electron density to the ring.

Methanesulfonyl Group (-SO₂CH₃): At position 2, the methanesulfonyl group is a strong deactivating group and a meta-director. Its powerful -I (inductive) and -M (mesomeric) effects withdraw significant electron density from the ring.

Fluoro Group (-F): Positioned at 3, the fluorine atom is a deactivating group due to its strong -I effect, but it is an ortho, para-director because of its +M effect. wikipedia.orglibretexts.org

Between these two positions, the para-position (C4) is generally favored over the ortho-position (C6) due to reduced steric hindrance. The electronic effects also favor the C4 position, as it is meta to the deactivating methanesulfonyl group, whereas the C6 position is ortho to it.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Amino (-NH₂) | 1 | Activating (+M, -I) | Ortho, Para |

| Methanesulfonyl (-SO₂CH₃) | 2 | Deactivating (-M, -I) | Meta |

| Fluoro (-F) | 3 | Deactivating (-I, +M) | Ortho, Para |

While specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented, the expected outcomes can be predicted based on the established directing effects.

Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a suitable solvent would be expected to yield the 4-halo-3-fluoro-2-methanesulfonylaniline as the major product. The amino group's powerful directing effect to the para position would be the primary driver of this regioselectivity.

Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would also be expected to result in substitution at the C4 position. However, the strongly acidic conditions can lead to the protonation of the amino group, forming an ammonium (B1175870) salt (-NH₃⁺). This protonated group is a strong deactivating meta-director, which would complicate the reaction and potentially lead to a mixture of products or require the use of a protecting group on the amine. For instance, nitration of p-fluoroaniline under anhydrous conditions has been shown to be an effective method. google.com

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would likely face similar challenges to nitration due to the acidic conditions and the potential for amine protonation. If the reaction proceeds, substitution at the C4 position would be the anticipated outcome.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ or suitable solvent | 4-Bromo-3-fluoro-2-methanesulfonylaniline |

| Nitration | HNO₃, H₂SO₄ | 3-Fluoro-4-nitro-2-methanesulfonylaniline |

| Sulfonation | H₂SO₄, SO₃ | 4-Amino-2-fluoro-3-(methylsulfonyl)benzenesulfonic acid |

Nucleophilic Aromatic Substitution Reactions Involving Fluorine and Other Leaving Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. masterorganicchemistry.com

The SNAr mechanism is highly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the methanesulfonyl group is a potent electron-withdrawing group located ortho to the fluorine atom. This positioning significantly activates the C-F bond towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. Consequently, the fluorine atom in this molecule is expected to be an excellent leaving group in SNAr reactions. masterorganicchemistry.com

The activated nature of the fluorine atom allows for its displacement by various nucleophiles, including ammonia (B1221849) and primary or secondary amines. These reactions typically proceed under relatively mild conditions, often with the use of a base and a suitable solvent. nih.gov

Reaction with Ammonia: Treatment of this compound with ammonia would be expected to yield 2-methanesulfonylbenzene-1,3-diamine.

Reaction with Amines: Similarly, reaction with primary or secondary amines would lead to the corresponding N-substituted 2-methanesulfonylbenzene-1,3-diamine derivatives. The reactivity would follow the general trends for SNAr, where more nucleophilic amines react faster. libretexts.org These reactions are crucial for the synthesis of more complex molecules in medicinal and materials chemistry.

Reactions of the Amino Group in this compound

The amino group in this compound can undergo a variety of common transformations characteristic of aromatic amines.

Diazotization: The primary amino group can be converted to a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of groups such as -Cl, -Br, -CN, -OH, and -H.

Acylation: The amino group can be readily acylated by reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. For example, reaction with acetyl chloride would yield N-(3-fluoro-2-(methylsulfonyl)phenyl)acetamide. This transformation is often used to protect the amino group during other reactions, such as nitration.

Acylation, Alkylation, and Arylation Reactions

The primary amine functionality of this compound readily undergoes reactions typical of anilines, including acylation, alkylation, and arylation.

Acylation: The nucleophilic nitrogen atom can attack acylating agents like acid chlorides or anhydrides. This reaction is often used to protect the amino group or to introduce an amide functionality, which can alter the electronic properties and steric environment of the molecule. rsc.orgchemistrysteps.com The acylation of anilines with agents such as isobutyryl chloride or dimethylketen proceeds via a bimolecular process, which can be significantly catalyzed by the presence of carboxylic acids. rsc.org The resulting amide is less activating towards the aromatic ring compared to the free amine because the nitrogen lone pair is delocalized into the adjacent carbonyl group. chemistrysteps.com

Alkylation: The nitrogen of the aniline (B41778) can also act as a nucleophile in reactions with alkyl halides to form secondary, tertiary, and even quaternary ammonium salts. vedantu.com The reaction proceeds via a nucleophilic substitution mechanism. vedantu.com However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. vedantu.comacs.org More selective N-alkylation methods have been developed using various catalysts, such as copper(II) acetate (B1210297) with alkylborane reagents or ruthenium complexes with alcohols, to achieve mono-alkylation with high selectivity. organic-chemistry.org Acid-catalyzed ortho-alkylation of anilines with styrenes has also been reported, offering a route to introduce bulky substituents onto the aromatic ring. nih.gov

Arylation: Palladium-catalyzed cross-coupling reactions are state-of-the-art methods for forming C-N bonds, enabling the arylation of the aniline nitrogen (Buchwald-Hartwig amination) or direct C-H arylation of the aromatic ring. nih.govacs.org A significant challenge in the direct arylation of unprotected anilines is preventing the competitive N-arylation. acs.org However, specialized ligand systems, such as [2,2′-bipyridin]-6(1H)-one, have been developed to direct the palladium catalyst towards selective ortho C-H arylation over N-arylation. nih.govacs.org For anilides (acylated anilines), palladium-catalyzed ortho-arylation can be achieved using an excess of an aryl substrate under an oxygen atmosphere, a process known as twofold C–H functionalization. nih.govmit.edu

| Reaction Type | Reagent/Catalyst System | Key Features |

| Acylation | Acyl Halides, Anhydrides | Forms amide, serves as a protecting group, reduces ring activation. rsc.orgchemistrysteps.com |

| Alkylation | Alkyl Halides | Forms secondary/tertiary amines; can lead to over-alkylation. vedantu.comacs.org |

| Arylation (N-H) | Aryl Halides, Pd-catalyst (e.g., with XPhos) | Buchwald-Hartwig amination; forms diarylamines. acs.org |

| Arylation (C-H) | Aryl Halides, Pd-catalyst (e.g., with bipy-6-OH) | Directs functionalization to the ortho-position of the ring. nih.govacs.org |

Diazotization and Coupling Reactions

The primary aromatic amine group of this compound can be converted into a diazonium salt. This process, known as diazotization, involves treating the aniline with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). icrc.ac.irbyjus.com The mechanism involves the formation of a nitrosonium ion (NO⁺) electrophile which is attacked by the nucleophilic amine. byjus.com

The resulting aryl diazonium salt is a versatile intermediate. The diazonium group (–N₂⁺) is an excellent leaving group and can be replaced by a variety of nucleophiles. More significantly, the diazonium cation is a weak electrophile that can react with electron-rich aromatic compounds, such as phenols and other anilines, in a process called azo coupling. slideshare.netorganic-chemistry.org This electrophilic aromatic substitution reaction typically occurs at the para-position of the activated coupling partner. organic-chemistry.org The product is an azo compound (R–N=N–R'), which often possesses an extended conjugated system, leading to intense colors. Many synthetic dyes are based on this chemistry. organic-chemistry.org The pH of the reaction is crucial, as coupling with phenols is typically done under mildly alkaline conditions, while coupling with anilines is performed in mildly acidic solutions. organic-chemistry.org

Mechanism of Azo Coupling

Formation of Diazonium Ion: Aniline derivative reacts with nitrous acid. byjus.com

Electrophilic Attack: The diazonium ion attacks the electron-rich ring of the coupling partner (e.g., phenol). slideshare.netresearchgate.net

Deprotonation: A base removes a proton from the intermediate to restore aromaticity and form the final azo product. icrc.ac.ir

Condensation Reactions with Carbonyl Compounds

The nucleophilic amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases (–C=N–). researchgate.netyoutube.com This reaction is typically reversible and often requires acid or base catalysis and the removal of water to drive the equilibrium toward the product. youtube.comresearchgate.net

The reaction mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. This is followed by the acid-catalyzed elimination of a water molecule to form the C=N double bond. youtube.comusu.ac.id The formation of a Schiff base from aniline and an aromatic aldehyde like benzaldehyde (B42025) can be particularly favorable due to the extended conjugation between the two aromatic rings through the imine linkage, which stabilizes the product. youtube.com These Schiff bases are valuable intermediates in organic synthesis and can act as ligands in coordination chemistry. researchgate.net

Transformations of the Methanesulfonyl Group

The methanesulfonyl (–SO₂CH₃) group is a strong electron-withdrawing group and is generally robust and resistant to many chemical transformations.

Oxidation and Reduction Chemistry of Sulfur

Oxidation: The sulfur atom in the methanesulfonyl group is in its highest oxidation state (+6). Therefore, it cannot be further oxidized under standard chemical conditions.

Reduction: The methanesulfonyl group is highly resistant to reduction. Cleavage of the C–S bond or reduction of the sulfone to a sulfide (B99878) requires harsh reducing agents, such as lithium aluminum hydride (LiAlH₄). Such conditions would likely also reduce other functional groups present in the molecule. The reduction of aryl sulfonyl chlorides to cleave the S–Cl bond is a known reaction, but the C–SO₂R bond of a sulfone is much more stable. researchgate.net

Role in Palladium-Catalyzed Cross-Coupling Reactions

While the methanesulfonyl group itself is not typically a direct participant in cleavage reactions, it plays a crucial role as an activating or directing group in palladium-catalyzed cross-coupling reactions. Aryl methanesulfonates (mesylates), derived from phenols, can serve as alternatives to aryl halides in coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. rsc.org

In the context of this compound derivatives, the methanesulfonyl group acts as a strong electron-withdrawing group. This electronic effect makes the aromatic ring electron-poor, which can influence the oxidative addition step in palladium-catalyzed cycles. nih.gov Furthermore, aryl sulfonyl chlorides have been shown to participate in Suzuki-Miyaura cross-coupling with boronic acids, demonstrating a reactivity order of ArI > ArSO₂Cl > ArBr > ArCl. researchgate.net This indicates that under specific conditions, a sulfonyl group can act as a leaving group in C-C bond formation. researchgate.net The use of sulfonyl chlorides and aryl mesylates in Stille cross-couplings has also been reported. researchgate.netrsc.org The presence of the methanesulfonyl group on the aniline ring significantly impacts the electronic environment, affecting the regioselectivity and efficiency of such coupling reactions. nih.gov

Ring-Closure and Annulation Reactions Utilizing this compound Derivatives

Derivatives of this compound are valuable synthons for the construction of heterocyclic ring systems. The functional groups on the molecule can be manipulated to participate in intramolecular cyclization (ring-closure) or intermolecular annulation reactions.

Ring-Closure Reactions: Intramolecular reactions can be designed by first functionalizing the aniline nitrogen. For example, an acylated derivative could be further modified to contain a nucleophilic or electrophilic side chain that can react with a position on the aromatic ring to form a new fused ring.

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing one through an intermolecular process. Phosphine-catalyzed annulation reactions are a powerful tool for constructing various heterocycles. rsc.orgrsc.org For example, [3+2], [4+2], and [3+3] annulations using allenoates as synthons have been developed. rsc.orgnih.govnih.gov In a typical phosphine-catalyzed [3+2] annulation, a modified allylic compound can react with an imine (derivable from an aniline) to produce functionalized pyrrolines. rsc.org Derivatives of this compound can be envisioned as precursors to imines or other reaction partners in these powerful ring-forming methodologies.

| Annulation Type | Key Reagents | Product Type |

| [3+2] Annulation | Allenoates, Succinimides | Spirocyclic diones rsc.org |

| [3+3] Annulation | Allenoates, Aziridines | Tetrahydropyridines nih.govnih.gov |

| [4+2] Annulation | Allenoates, α-Aminonitriles | Tetrahydropyridines |

| [6+1] Annulation | α-Allyl Allenoates, Bisnucleophiles | Seven-membered heterocycles rsc.org |

Formation of Heterocyclic Systems

The aniline moiety is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocycles. The presence of both an electron-donating amino group and electron-withdrawing fluoro and methanesulfonyl substituents in this compound suggests a nuanced reactivity profile, making it a potentially interesting substrate for forming fused heterocyclic systems such as quinazolines and benzothiazoles.

Quinazoline (B50416) Synthesis:

Quinazolines are a prominent class of heterocyclic compounds with a wide range of biological activities. nih.gov A common synthetic strategy involves the condensation of an aniline derivative with a suitable carbonyl-containing compound. For instance, the reaction of 2-aminobenzophenones with various reagents can yield quinazoline scaffolds. nih.gov While no specific examples utilize this compound, its structural similarity to other anilines used in these syntheses suggests its potential applicability. The electron-withdrawing nature of the ortho-methanesulfonyl and meta-fluoro groups would likely decrease the nucleophilicity of the aniline nitrogen, potentially requiring more forcing reaction conditions compared to electron-rich anilines. nih.gov

One could envision a reaction where this compound is condensed with an appropriate aldehyde or ketone to form an imine, which then undergoes cyclization. For example, a multicomponent reaction involving an aldehyde and an ammonium source under microwave conditions is a known method for quinazoline synthesis. nih.gov

Table 1: Examples of Quinazoline Synthesis from Substituted Anilines (Analogous Reactions)

| Starting Aniline | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminobenzophenone | Benzylamine, I₂ | 2-Phenylquinazoline | Good | organic-chemistry.org |

| o-Carbonyl anilines | Amino acids, electrolysis | Substituted quinazolines | Good | organic-chemistry.orgacs.org |

This table presents reactions of analogous compounds, as specific data for this compound is not available in the literature.

Benzothiazole Synthesis:

Benzothiazoles are another class of heterocycles with significant applications in medicinal chemistry. nih.gov The most common route to 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol (B119425) with aldehydes or carboxylic acids. rjpbcs.commdpi.com However, alternative methods starting from anilines are also well-established. One such method is the reaction of a substituted aniline with potassium thiocyanate (B1210189) in the presence of an oxidizing agent like bromine to form a 2-aminobenzothiazole (B30445) derivative. rjpbcs.com

Applying this to this compound, a plausible pathway would involve its reaction with thiocyanate to generate an intermediate thiourea (B124793), which would then undergo electrophilic cyclization onto the benzene (B151609) ring. The position of cyclization would be directed by the existing substituents. The strong electron-withdrawing methanesulfonyl group at the ortho position would likely direct the cyclization to the para position relative to the amino group.

Table 2: Examples of Benzothiazole Synthesis from Substituted Anilines (Analogous Reactions)

| Starting Aniline | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted anilines | KSCN, glacial acetic acid | 2-Substituted Benzothiazole | N/A | rjpbcs.com |

| N-(2-chlorophenyl) benzothioamide | Cu(II)-BINAM catalyst | 2-Aryl or 2-alkyl-substituted benzothiazoles | Good | rjpbcs.com |

This table presents reactions of analogous compounds, as specific data for this compound is not available in the literature.

Intramolecular Cyclizations

Intramolecular cyclization reactions are powerful tools for the construction of cyclic molecules. For a substituted aniline like this compound to undergo such a reaction, it would typically require the prior installation of a reactive side chain.

For example, if an alkenyl group were introduced at the 6-position of this compound, an iodine-mediated cyclization could potentially lead to the formation of a tetrahydroquinoline or a related fused system. The reaction of ortho-(cyclohex-2-enyl)aniline with iodine, for instance, yields different products depending on the solvent, including 1-iodohexahydrocarbazole. researchgate.net The electronic effects of the fluoro and methanesulfonyl groups would play a crucial role in directing the regioselectivity and influencing the rate of such a cyclization. The electron-withdrawing nature of these groups would deactivate the aromatic ring towards electrophilic attack, which is a key step in many such cyclizations.

Another possibility for intramolecular cyclization would involve the sulfonyl group itself. While the methanesulfonyl group is generally stable, under certain conditions, intramolecular nucleophilic attack by the aniline nitrogen could be envisaged, particularly if the methyl group of the sulfonyl moiety were functionalized. However, there are no direct examples of such a transformation for this specific substitution pattern in the surveyed literature. The primary role of the ortho-sulfonyl group is often as a powerful electron-withdrawing and directing group, which can influence the reactivity of other positions on the ring. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 3 Fluoro 2 Methanesulfonylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 3-Fluoro-2-methanesulfonylaniline, a combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton, carbon, and fluorine signals and confirm the connectivity of the molecule.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Resonances

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the different types of protons. The aliphatic region would feature a singlet corresponding to the three protons of the methanesulfonyl (–SO₂CH₃) group. The aromatic region would display a complex pattern of multiplets for the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these aromatic protons would be influenced by the electron-withdrawing effects of the methanesulfonyl group and the fluorine atom, as well as the electron-donating effect of the aniline (B41778) amino (–NH₂) group. A broad singlet, characteristic of the two amine protons (–NH₂), would also be expected, the chemical shift of which can be dependent on solvent and concentration. However, specific, experimentally verified chemical shift values and coupling constants for this compound are not documented in available literature.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct signals would be anticipated: one for the methyl carbon of the sulfonyl group and six for the carbons of the aromatic ring. The positions of the aromatic carbon signals would be significantly affected by the attached functional groups. The carbon atom bonded to the fluorine would exhibit a large coupling constant (¹JCF), resulting in a doublet. Other carbons in the ring would show smaller C-F couplings (²JCF, ³JCF, etc.). The carbon attached to the methanesulfonyl group and the carbon attached to the amino group would also have characteristic chemical shifts. Without experimental data, precise chemical shift assignments are not possible.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. huji.ac.il A ¹⁹F NMR spectrum for this compound would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring. The specific chemical shift and coupling constants are crucial for confirming the fluorine's position but are not publicly documented.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons (³JHH), helping to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would be used to assign the protonated carbons in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be critical for establishing the connectivity between the aromatic ring and the methanesulfonyl and amino groups, by showing correlations from the methyl protons to the sulfonyl-bearing carbon, and from the aromatic protons to neighboring carbons.

Detailed correlation maps from these experiments are necessary for a complete structural proof, but this information is not available in the public record for this compound.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) spectroscopy are fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Characteristic Group Frequencies

An IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. Expected vibrations would include:

N-H Stretching: Symmetrical and asymmetrical stretching vibrations for the primary amine (–NH₂) group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H Stretching: Signals for the aromatic C-H bonds (above 3000 cm⁻¹) and the aliphatic C-H bonds of the methyl group (below 3000 cm⁻¹).

S=O Stretching: Strong, characteristic absorption bands for the symmetric and asymmetric stretching of the sulfonyl (–SO₂) group, typically found in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C-F Stretching: A strong band in the fingerprint region, typically between 1000-1400 cm⁻¹, indicating the C-F bond.

C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

While these are the expected regions for the absorption bands, the precise frequencies from an experimental spectrum of this compound are not documented in publicly accessible sources.

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint for identification and structural analysis. For this compound, a Raman spectrum would be expected to display characteristic peaks corresponding to its functional groups. Key vibrational modes would include:

Sulfonyl Group (SO₂) Vibrations: Symmetric and asymmetric stretching modes of the S=O bonds would appear in the characteristic region of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

C-S and S-C Bonds: Stretching vibrations associated with the C-SO₂ and S-CH₃ bonds would also be present.

Aromatic Ring Vibrations: C-C stretching modes within the benzene ring typically appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring would influence the exact positions and intensities of these peaks.

C-F Stretching: The carbon-fluorine stretching vibration would be expected in the 1000-1350 cm⁻¹ region.

N-H Stretching: The aniline amine group would exhibit symmetric and asymmetric N-H stretching vibrations, typically found in the 3300-3500 cm⁻¹ range.

Without experimental data, a specific analysis and data table for this compound cannot be compiled. The application of different laser excitation wavelengths (e.g., 405 nm, 532 nm, 671 nm) could be used to optimize the Raman signal and minimize fluorescence interference, thereby improving the limits of detection for the analyte. pnl.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov For this compound (C₇H₈FNO₂S), the theoretical exact mass can be calculated. This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Electrospray Ionization (ESI) and Electron Ionization (EI) Techniques

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and typically produces protonated molecules [M+H]⁺ or other adducts. nih.gov For this compound, ESI-MS would be expected to show a prominent ion corresponding to its protonated form. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 190.03325 | 133.7 |

| [M+Na]⁺ | 212.01519 | 143.7 |

| [M-H]⁻ | 188.01869 | 136.5 |

| [M+NH₄]⁺ | 207.05979 | 153.7 |

| [M+K]⁺ | 227.98913 | 140.4 |

| [M+H-H₂O]⁺ | 172.02323 | 127.6 |

| [M+HCOO]⁻ | 234.02417 | 152.0 |

| [M+CH₃COO]⁻ | 248.03982 | 181.0 |

Electron ionization (EI) is a higher-energy technique that leads to extensive fragmentation. While no experimental EI mass spectrum for this compound is available, a hypothetical fragmentation pattern would likely involve the loss of the methanesulfonyl group, cleavage of the C-S bond, and fragmentation of the aromatic ring, providing valuable structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unambiguous information about the molecular conformation and intermolecular interactions of this compound.

Crystal Growth and Diffraction Data Collection Methodologies

To perform X-ray crystallography, single crystals of this compound of sufficient size and quality would first need to be grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. Once suitable crystals are obtained, they would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be collected and processed to determine the crystal system, space group, and unit cell dimensions. nih.gov

Elucidation of Molecular Conformation and Intermolecular Interactions

Analysis of the diffraction data would yield the precise coordinates of each atom in the molecule, revealing bond lengths, bond angles, and torsion angles. This would elucidate the conformation of the methanesulfonyl group relative to the fluorinated aniline ring. Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonding involving the amine and sulfonyl groups, and π-π stacking of the aromatic rings, which stabilize the crystal lattice. nih.gov

Chromatographic-Spectroscopic Hyphenated Techniques for Purity and Mixture Analysis

For analyzing the purity of this compound and resolving it from potential starting materials, by-products, or degradants, hyphenated techniques are the industry standard. These methods couple the separation power of chromatography with the detection and structural identification capabilities of mass spectrometry.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase, after which the eluent is introduced into a mass spectrometer.

For this compound, a reverse-phase HPLC method would typically be employed. The analyte possesses moderate polarity due to the aniline functional group, while also having nonpolar character from the benzene ring. A suitable mobile phase would likely consist of a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or acetic acid) to facilitate protonation of the analyte for positive ion mode detection. nih.gov

The mass spectrometer, serving as the detector, ionizes the eluted compound and separates the resulting ions based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft method that typically keeps the parent molecule intact. In positive ion mode ESI, the primary ion observed would be the protonated molecule, [M+H]⁺.

While specific experimental literature for this compound is not publicly available, theoretical data provides expected mass-to-charge ratios for various adducts that would be crucial for identification. uni.lu

Table 1: Predicted HPLC-MS Adducts for this compound in ESI Mode

| Adduct Form | Predicted Mass-to-Charge Ratio (m/z) | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 190.03325 | Positive |

| [M+Na]⁺ | 212.01519 | Positive |

| [M+NH₄]⁺ | 207.05979 | Positive |

| [M-H]⁻ | 188.01869 | Negative |

| [M+HCOO]⁻ | 234.02417 | Negative |

Data sourced from theoretical calculations. uni.lu

By monitoring for the expected m/z of 190.03325, analysts can selectively quantify the compound and assess its purity with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column before being introduced to the mass spectrometer. Given the structure of this compound, its suitability for GC-MS analysis would depend on its thermal stability and volatility. While anilines can sometimes require derivatization to improve their chromatographic behavior, many are amenable to direct analysis.

In a typical GC-MS analysis, the compound would be identified by its specific retention time—the time it takes to travel through the column under a defined temperature program—and its mass spectrum. The most common ionization method in GC-MS is Electron Ionization (EI), a high-energy technique that causes extensive fragmentation of the molecule. This fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," allowing for confident identification by comparing the obtained spectrum to library data or by interpreting the fragmentation based on chemical principles.

The mass spectrum would show a molecular ion (M⁺) peak corresponding to the compound's exact mass, although it may be weak or absent if the molecule fragments readily. More prominent peaks would correspond to stable fragment ions. For this compound (monoisotopic mass: 189.026 Da), key fragmentations would likely involve the loss of methyl or sulfonyl groups.

Table 2: Predicted and Plausible Mass Spectral Fragments for this compound in GC-MS (EI)

| Ion | Plausible Mass-to-Charge Ratio (m/z) | Description |

|---|---|---|

| [M]⁺ | 189.03 | Molecular Ion |

| [M-CH₃]⁺ | 174.00 | Loss of a methyl group |

| [M-SO₂]⁺ | 125.04 | Loss of sulfur dioxide |

| [M-CH₃SO₂]⁺ | 110.02 | Loss of the entire methanesulfonyl group |

These m/z values are based on the compound's structure and common fragmentation patterns, not on reported experimental data.

The combination of a unique retention time and a characteristic fragmentation pattern makes GC-MS an excellent tool for confirming the identity of this compound and for detecting and identifying volatile impurities in a sample.

Computational and Theoretical Studies on 3 Fluoro 2 Methanesulfonylaniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the electronic nature of a molecule.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

A hypothetical data table for the optimized geometry of 3-Fluoro-2-methanesulfonylaniline, which would be generated from DFT calculations, is presented below.

Table 1: Hypothetical DFT Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N | Data not available |

| C-S | Data not available | |

| S=O | Data not available | |

| C-F | Data not available | |

| Bond Angle | C-N-H | Data not available |

| C-S-O | Data not available | |

| Dihedral Angle | C-C-N-H | Data not available |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the electron-withdrawing nature of the fluoro and methanesulfonyl groups would be expected to influence the energies of these orbitals. FMO analysis of related sulfonamides has been used to understand their interactions and potential biological activity. researchgate.netresearchgate.net

Table 2: Hypothetical FMO Properties of this compound

| Property | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. uni-muenchen.de This is crucial for predicting how the molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen of the aniline (B41778) group, with positive potential near the hydrogen atoms of the amine group. The fluorine atom would also contribute to the local electronic environment. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into conformational changes and intermolecular interactions.

Conformational Landscape and Flexibility of this compound

MD simulations would reveal the different spatial arrangements, or conformations, that this compound can adopt at a given temperature. This is particularly important for understanding its flexibility, which can influence its ability to bind to biological targets. The simulations would track the rotation around single bonds, such as the C-S and C-N bonds, to map out the conformational landscape.

Solvation Effects and Intermolecular Hydrogen Bonding

The behavior of a molecule can change significantly in the presence of a solvent. MD simulations can model these solvation effects by surrounding the molecule with solvent molecules, such as water. This would allow for the study of how the solvent influences the conformation of this compound. Furthermore, these simulations can identify and characterize intermolecular hydrogen bonds between the solute and solvent, or between molecules of this compound itself. The amine group and the sulfonyl oxygen atoms would be expected to be key sites for hydrogen bonding. The amino group in the aniline scaffold is known to be pivotal for forming hydrogen bonds in various applications. researchgate.net

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry offers a powerful lens for dissecting the intricate steps of chemical reactions at a molecular level. rsc.org For a molecule like this compound, understanding its formation and the synthesis of its derivatives is crucial. Theoretical methods allow for the exploration of potential energy surfaces, which map the energy of a system as a function of its geometry, revealing the most likely paths from reactants to products. numberanalytics.comnumberanalytics.com

A plausible synthetic route to this compound involves the electrophilic sulfonation of 3-fluoroaniline (B1664137). The key to understanding the kinetics of this reaction lies in characterizing its transition state—the highest energy point on the minimum energy reaction pathway. github.io Transition states are fleeting structures that cannot be isolated experimentally but can be located and analyzed using computational methods like Density Functional Theory (DFT). numberanalytics.com

DFT calculations are employed to optimize the geometries of the reactants, products, and, most importantly, the transition state. acs.org For the sulfonation of 3-fluoroaniline, the calculation would model the interaction with a sulfonating agent (e.g., SO₃, potentially catalyzed by sulfuric acid). researchgate.net The process involves finding a first-order saddle point on the potential energy surface, which corresponds to the transition state and is characterized by having exactly one imaginary vibrational frequency. github.io

The energy difference between the reactants and the transition state defines the activation energy (ΔE‡). A lower activation energy implies a faster reaction rate. Theoretical calculations can thus predict the regioselectivity of the sulfonation—that is, whether the methanesulfonyl group will preferentially add to the ortho, meta, or para position relative to the amino group, by comparing the activation energies for each pathway. For this compound, the calculation would focus on the formation of the bond between the sulfur atom and the carbon at position 2 of the aniline ring.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Sulfonation of 3-Fluoroaniline

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 3-Fluoroaniline + SO₃ | 0.00 |

| Transition State | Highest energy structure along the reaction coordinate for C2-sulfonation. | +15.5 |

| Product | This compound | -5.2 |

| Activation Energy (ΔE‡) | Energy(Transition State) - Energy(Reactants) | 15.5 |

Note: The values in this table are illustrative and represent the type of data generated from a computational study.

Beyond its own synthesis, computational analysis is invaluable for predicting the outcomes of reactions to form derivatives of this compound. nih.govnih.gov Introducing or modifying other functional groups on the aromatic ring can significantly alter the molecule's reactivity. Reaction pathway analysis involves computationally exploring multiple potential routes to a desired derivative to identify the most kinetically and thermodynamically favorable path. rsc.orgnumberanalytics.com

For example, if one were to synthesize a derivative like 3-Fluoro-2-methanesulfonyl-4-nitroaniline, computational methods could be used to model the nitration of the parent compound. The analysis would compare the energy profiles for nitration at the C4, C5, and C6 positions. This involves calculating the activation energies for each pathway to determine which isomer is most likely to form. rsc.org Such studies can guide synthetic chemists in choosing the appropriate reaction conditions (e.g., temperature, catalyst) to achieve the desired product and minimize unwanted side-products. rsc.org This predictive capability is a cornerstone of modern chemical research, enabling more efficient and targeted synthesis strategies. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Chemical and Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. mdpi.comnih.gov These models are built on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its behavior. researchgate.net For a compound like this compound, QSAR/QSPR can be used to predict its reactivity, synthetic feasibility, or other properties without the need for extensive laboratory experiments. nih.gov

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure. For this compound, a wide array of descriptors can be calculated using specialized software. These descriptors fall into several categories:

Constitutional (1D): These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological (2D): These are derived from the 2D representation of the molecule and describe connectivity and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical (3D): These require the 3D coordinates of the atoms and describe the molecule's size, shape, and surface area.

Electronic (Quantum Chemical): These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Table 2: Selected Molecular Descriptors for this compound

| Descriptor Class | Descriptor Name | Description | Hypothetical Value |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 189.21 g/mol |

| Atom Count | Total number of atoms (C, H, F, N, O, S). | 19 | |

| Topological | Wiener Index | Sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. | 435 |

| Balaban Index | A distance-based topological index that accounts for the size of the molecule. | 2.89 | |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. | 195.4 Ų |

| Molecular Volume | The volume occupied by the molecule. | 140.1 ų | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | 4.12 Debye |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | -6.8 eV | |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | -1.2 eV |

Note: Values are illustrative and would be precisely calculated in a formal QSPR/QSAR study.

Once descriptors are calculated for a series of related aniline derivatives, a predictive model can be built. researchgate.net This involves using statistical techniques, such as Multiple Linear Regression (MLR), to find a mathematical equation that links a set of descriptors to a specific property, like reaction yield (a measure of synthetic feasibility). github.io

The general form of an MLR model is: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, ... Dₙ are the values of the selected molecular descriptors, and c₀, c₁, ... cₙ are regression coefficients determined by the statistical fitting process.

To ensure the model is robust and predictive, it must be validated. nih.gov Common statistical metrics include:

R² (Coefficient of Determination): Indicates how well the model fits the training data. A value closer to 1.0 is better.

Q² (Cross-Validated R²): Measures the model's ability to predict data that was not used in its creation. A high Q² (typically > 0.6) suggests good predictive power.

For instance, a QSPR model could be developed to predict the yield of a specific reaction for various substituted anilines. By calculating the relevant descriptors for a new, not-yet-synthesized derivative of this compound, its synthetic feasibility could be estimated before committing resources to laboratory work. This predictive capability makes QSAR/QSPR an indispensable tool in modern chemical design and synthesis planning. chemrxiv.org

Table 3: Hypothetical QSPR Model for Predicting Synthetic Yield

| Model Parameter | Value/Equation |

| Dependent Variable | Reaction Yield (%) |

| Selected Descriptors | D₁: Molecular Surface Area, D₂: LUMO Energy |

| Model Equation | Yield (%) = 85.2 - 0.25(D₁) + 5.8(D₂) |

| Statistical Validation | R² = 0.88 |

| Q² = 0.75 |

Note: This table presents a simplified, hypothetical model for illustrative purposes.

Applications of 3 Fluoro 2 Methanesulfonylaniline in Advanced Chemical Research

As a Versatile Synthetic Building Block in Complex Molecule Synthesis

3-Fluoro-2-methanesulfonylaniline has emerged as a valuable building block in organic synthesis due to the unique electronic properties conferred by its substituent groups. The electron-withdrawing nature of both the fluorine atom and the methanesulfonyl group significantly influences the reactivity of the aniline (B41778) ring, while the amino group provides a key handle for a variety of chemical transformations.

Precursor in Multistep Organic Synthesis

The strategic placement of the fluoro, methanesulfonyl, and amino groups makes this compound a key intermediate in the synthesis of complex target molecules. While specific, publicly documented multistep syntheses starting directly from this compound are not abundant, its utility can be inferred from the synthesis of structurally related compounds. For instance, fluorinated anilines are common precursors in the synthesis of pharmaceuticals and agrochemicals. The synthesis of 2-amino-3-fluorobenzoic acid, a vital precursor for indole (B1671886) derivatives and fluoroacridines, highlights the utility of the aminofluorobenzene scaffold.

The presence of the methanesulfonyl group, in addition to the fluorine, further activates the aromatic ring for certain reactions and provides a site for potential modification or interaction in the final molecule. This combination of functional groups allows chemists to design synthetic routes where the aniline can be diazotized and transformed, or the amino group can be acylated or alkylated to build more complex structures. The general importance of fluorinated building blocks in drug design is well-established, with a trend toward creating more structurally diverse and sp³-rich scaffolds. researchgate.net

Scaffold for Heterocyclic Compound Development

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of many biologically active molecules. nih.gov The this compound structure is an ideal starting point for the construction of various heterocyclic systems. The amino group can participate in cyclization reactions to form fused rings, such as quinolines, quinazolines, or benzodiazepines, depending on the reaction partner.

For example, the reaction of anilines with β-ketoesters (the Combes quinoline (B57606) synthesis) or malonic esters can lead to the formation of quinolone structures. The electronic properties of the fluoro and methanesulfonyl substituents on the this compound scaffold would be expected to influence the regioselectivity and rate of such cyclization reactions. Similarly, condensation with aldehydes followed by cyclization is a common route to various nitrogen-containing heterocycles. The development of synthetic methods using fluorinated building blocks to create novel heterocyclic entities remains an active area of research, driven by the need for new chemical matter in drug discovery.

Role in Medicinal Chemistry Design Principles and Scaffold Modification

The this compound scaffold is particularly relevant in medicinal chemistry, where the introduction of fluorine and sulfonyl groups can dramatically modulate a molecule's physicochemical and pharmacological properties.

Investigation of Structure-Activity Relationships (SAR) based on Chemical Modifications

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The this compound core offers multiple points for modification to systematically probe these relationships.

Key modifications and their predicted effects include:

Aniline (NH2) group: Acylation or alkylation of the amino group can introduce new pharmacophoric features, alter solubility, and change the molecule's ability to act as a hydrogen bond donor.